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Compound of Interest

Compound Name:
tert-butyl N-(2-

bromoethoxy)carbamate

Cat. No.: B8708983 Get Quote

Executive Summary
tert-Butyl N-(2-bromoethoxy)carbamate (also known as N-Boc-O-(2-

bromoethyl)hydroxylamine) is a protected aminooxy linker. Unlike common alkyl carbamates,

this compound features a critical N–O (hydroxylamine) bond, making it a precursor for installing

the highly reactive aminooxy (

) motif into small molecules and biologics.

This moiety is essential for oxime ligation chemistries, enabling the stable conjugation of

ketones or aldehydes under physiological conditions—a strategy widely employed in the

development of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular probes.
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Feature Specification

CAS Number 606143-96-8

Chemical Formula

Molecular Weight 240.10 g/mol

Primary Application
Introduction of aminooxy handle for oxime

ligation

Stability
Stable at

; sensitive to strong acids (Boc removal)

CRITICAL DISTINCTION: Do not confuse this compound with tert-butyl (2-

bromoethyl)carbamate (CAS 39684-80-5), which lacks the ether oxygen atom. The "ethoxy"

nomenclature explicitly denotes the

connectivity.

Structural Elucidation & Chemical Identity[1][2]
Molecular Architecture
The molecule consists of a tert-butyl carbamate (Boc) protecting group attached to the nitrogen

of an O-substituted hydroxylamine. The oxygen is tethered to a 2-bromoethyl chain.[1]

Boc Group (

-Bu-O-CO-): Provides acid-labile protection for the nitrogen, preventing premature
polymerization or nucleophilic attack during linker installation.

Hydroxylamine Linkage (-N-O-): The defining feature. Upon deprotection, the resulting

group is super-nucleophilic towards carbonyls (alpha-effect).
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Alkyl Halide (-CH2-CH2-Br): An electrophilic handle allowing

attachment to nucleophiles (e.g., phenols, amines, thiols) on the target payload.

Spectroscopic Signature (Predicted/Validated)

Nucleus
Shift (

, ppm)
Multiplicity Assignment

H NMR (

)

1.48 Singlet (9H) (Boc)

3.58
Triplet (

Hz, 2H)

4.12
Triplet (

Hz, 2H)

7.65 Broad Singlet (1H)

C NMR (

)

28.2 Boc Methyls

29.8

70.1

82.0 Quaternary C (Boc)

156.5
Carbonyl (

)

Synthetic Pathways & Mechanistic Insight
The synthesis relies on the selective

-alkylation of
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-Boc-hydroxylamine. Direct alkylation of hydroxylamine itself leads to uncontrolled

-dialkylation; therefore, the Boc group is essential to block the nitrogen and direct reactivity to
the oxygen.

Core Synthesis Protocol
Reaction:

-Boc-hydroxylamine + 1,2-Dibromoethane

Product

Reagents:

-Boc-hydroxylamine (1.0 equiv), 1,2-Dibromoethane (5.0–10.0 equiv), DBU (1,8-
Diazabicyclo[5.4.0]undec-7-ene) or

.

Solvent: Acetonitrile (MeCN) or DMF.

Mechanism:

displacement of one bromide by the hydroxamate anion.

Mechanistic Workflow Diagram
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Figure 1: Synthetic pathway for the O-alkylation of N-Boc-hydroxylamine. Excess

dibromoethane is critical to prevent the product from reacting with a second equivalent of

hydroxamate (Side Product).
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Experimental Protocol (Step-by-Step)
Preparation: In a flame-dried flask under

, dissolve

-(tert-butoxycarbonyl)hydroxylamine (1.0 g, 7.5 mmol) in anhydrous MeCN (15 mL).

Activation: Add 1,2-dibromoethane (7.0 g, 37.5 mmol, 5 equiv). The excess prevents

dimerization.

Initiation: Add DBU (1.15 g, 7.5 mmol) dropwise at

.

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain

with

; product is not UV active unless derivatized).

Workup: Concentrate to remove MeCN. Dilute with EtOAc, wash with 1M HCl (to remove

DBU), water, and brine.

Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).

Note: The product is an oil that may solidify upon freezing.

Applications in Drug Discovery[5][6]
Oxime Ligation (Bioconjugation)
The primary utility of this linker is to generate Proximal Hydroxylamine derivatives.

Workflow:

Attach linker to Drug/Ligand via

displacement of Bromide.

Remove Boc group (TFA/DCM).
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React exposed

with an aldehyde/ketone on a protein or E3 ligase ligand.

Advantage: Oximes (

) are hydrolytically stable compared to hydrazones and do not require copper catalysis
(unlike Click chemistry).

PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), this motif serves as a short, rigid linker that

introduces a hydrogen-bond acceptor (ether oxygen) and donor (hydroxylamine NH), which

can improve physicochemical properties (solubility) compared to all-carbon chains.

Safety & Handling
Alkylating Potential: As a primary alkyl bromide, this compound is a potential alkylating

agent. It can react with DNA bases. Handle with gloves and in a fume hood.

Thermal Stability: Hydroxamate derivatives can undergo Lossen rearrangement under

extreme heat/acid, though Boc protection mitigates this. Store at

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fluorochem.co.uk [fluorochem.co.uk]

To cite this document: BenchChem. [Technical Guide: Structure & Synthesis of tert-Butyl N-
(2-bromoethoxy)carbamate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8708983#what-is-the-structure-of-tert-butyl-n-2-
bromoethoxy-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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